molecular formula C19H29ClN2O4 B13787006 Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride CAS No. 94088-64-9

Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride

Cat. No.: B13787006
CAS No.: 94088-64-9
M. Wt: 384.9 g/mol
InChI Key: JGQKZMFKXLKHAZ-UHFFFAOYSA-N
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Description

Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride (CAS 94088-64-9) is a chemical compound with the molecular formula C19H29ClN2O4 and a molecular weight of 384.90 g/mol . This compound is supplied for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. From an analytical chemistry perspective, this substance can be analyzed using reverse-phase (RP) high-performance liquid chromatography (HPLC) methods. A typical method may use a mobile phase containing acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry (MS) compatibility by replacing phosphoric acid with formic acid . The compound is characterized by specific spectroscopic and chromatographic properties that aid in its identification and purity assessment in research settings. The structural core of this molecule, which incorporates both morpholine and carbamate functional groups, is of interest in various pharmacological and chemical biology research areas. Studies on structurally related arylcyclohexylmorpholine compounds have shown activity at central nervous system targets, such as the N-methyl-D-aspartate (NMDA) receptor, which is a key target for dissociative anesthetics . This suggests potential research applications in investigating neurological pathways and receptor interactions.

Properties

CAS No.

94088-64-9

Molecular Formula

C19H29ClN2O4

Molecular Weight

384.9 g/mol

IUPAC Name

cyclohexyl N-[4-(2-morpholin-4-ylethoxy)phenyl]carbamate;hydrochloride

InChI

InChI=1S/C19H28N2O4.ClH/c22-19(25-18-4-2-1-3-5-18)20-16-6-8-17(9-7-16)24-15-12-21-10-13-23-14-11-21;/h6-9,18H,1-5,10-15H2,(H,20,22);1H

InChI Key

JGQKZMFKXLKHAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)OCCN3CCOCC3.Cl

Origin of Product

United States

Preparation Methods

Overview of Chemical Structure and Properties Relevant to Synthesis

Property Description
Molecular Formula C19H29ClN2O4
Molecular Weight 384.9 g/mol
CAS Number 94088-64-9
IUPAC Name cyclohexyl N-[4-(2-morpholin-4-ylethoxy)phenyl]carbamate hydrochloride
Functional Groups Carbamate, morpholinoethoxy, cyclohexyl ester, aromatic ring
Physical Form Typically isolated as monohydrochloride salt

The presence of carbamate and ether linkages, along with the morpholine ring, influences the synthetic strategy, requiring careful control of reaction conditions to avoid hydrolysis or side reactions.

Preparation Methods

General Synthetic Strategy

The synthesis of Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride generally involves the following key steps:

  • Formation of the carbamate linkage by reacting an appropriate amine or phenol derivative with cyclohexyl chloroformate or a related carbamoylating agent.
  • Introduction of the 2-morpholinoethoxy substituent on the phenyl ring via nucleophilic substitution or etherification.
  • Conversion to the monohydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.

These steps are typically conducted under controlled conditions to optimize yield and purity, often requiring inert atmosphere and anhydrous solvents to prevent hydrolysis of sensitive intermediates.

Detailed Stepwise Synthesis

Step 1: Synthesis of 4-(2-morpholinoethoxy)phenol Intermediate
  • Starting from 4-hydroxyphenol, the 2-(morpholino)ethoxy substituent is introduced by nucleophilic substitution.
  • The reaction typically involves the treatment of 4-hydroxyphenol with 2-chloroethylmorpholine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).
  • The reaction is carried out at elevated temperatures (~80-100°C) for several hours to ensure complete substitution.
Step 2: Carbamate Formation
  • The phenolic intermediate is reacted with cyclohexyl chloroformate to form the carbamate linkage.
  • This reaction is usually performed in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures (0-5°C) to control reactivity.
  • A base such as triethylamine or pyridine is added to scavenge hydrochloric acid generated during the reaction.
  • The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the chloroformate.
Step 3: Formation of Monohydrochloride Salt
  • The crude carbamate product is treated with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal solution) to form the monohydrochloride salt.
  • This step enhances the compound's stability and facilitates purification by precipitation or crystallization.

Reaction Conditions and Optimization

Step Reagents/Conditions Purpose/Notes
Etherification (Step 1) 4-hydroxyphenol, 2-chloroethylmorpholine, K2CO3, DMF, 80-100°C, 6-12 h Introduce morpholinoethoxy substituent
Carbamate formation (Step 2) Cyclohexyl chloroformate, triethylamine, DCM, 0-5°C, 2-4 h Formation of carbamate linkage
Salt formation (Step 3) HCl gas or HCl solution, ethereal solvent, 0-25°C, 1-2 h Conversion to monohydrochloride salt for stability

Optimizing solvent choice, reaction temperature, and base equivalents is critical to maximize yield and minimize side products such as hydrolysis or over-alkylation.

Purification and Characterization

  • After salt formation, the compound is typically purified by recrystallization from solvents such as ethanol or isopropanol.
  • Analytical methods including HPLC with reverse-phase columns, UV-Vis spectroscopy, and mass spectrometry are employed to confirm purity and identity.
  • The compound's stability as a monohydrochloride salt facilitates handling and storage.

Summary Table of Preparation Method

Stage Key Reagents Conditions Outcome
Morpholinoethoxy introduction 4-hydroxyphenol, 2-chloroethylmorpholine, K2CO3 DMF, 80-100°C, 6-12 h 4-(2-morpholinoethoxy)phenol intermediate
Carbamate formation Cyclohexyl chloroformate, triethylamine DCM, 0-5°C, 2-4 h Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate
Salt formation HCl (gas or solution) Ethereal solvent, 0-25°C, 1-2 h Monohydrochloride salt form

Research Findings and Considerations

  • The synthetic route is well-established for carbamate derivatives and allows for scalability.
  • Control of moisture and temperature is essential to prevent decomposition or side reactions.
  • The use of milder bases and low temperatures during carbamate formation improves selectivity.
  • The monohydrochloride salt form improves compound stability and solubility, which is beneficial for downstream applications such as pharmacokinetic studies.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate bond (-OCONH-) undergoes hydrolysis under acidic or basic conditions, yielding cyclohexanol, carbon dioxide, and 4-(2-morpholinoethoxy)aniline. Reaction rates and products vary with pH:

Conditions Products Mechanism
Acidic (HCl) Cyclohexanol + CO₂ + 4-(2-morpholinoethoxy)aniline hydrochlorideAcid-catalyzed cleavage of C-O bond
Basic (NaOH) Cyclohexanol + CO₂ + 4-(2-morpholinoethoxy)aniline (free base)Base-mediated nucleophilic attack

This reaction is critical for understanding the compound’s stability in biological or industrial environments .

Nucleophilic Substitution at the Carbamate

The carbamate group participates in nucleophilic substitution reactions, enabling functionalization:

Nucleophile Product Conditions Key Application
Amines Urea derivativesPolar aprotic solvent, 60–80°CSynthesis of bioactive analogs
Alcohols AlkoxycarbamatesAcidic catalyst, refluxPolymer modification
Thiols ThiocarbamatesBasic conditions, RTProdrug development

The morpholinoethoxy group enhances solubility, facilitating reactions in aqueous media .

Oxidation of the Morpholine Ring

The morpholine moiety undergoes oxidation under strong conditions, altering its electronic properties:

Oxidizing Agent Conditions Product Impact on Bioactivity
H₂O₂ pH 3–5, 50°CMorpholine N-oxideIncreased polarity
KMnO₄ Acidic, 70–90°CRing-opened ketone derivativesLoss of receptor binding affinity

Oxidation studies highlight the compound’s susceptibility to metabolic degradation.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes exothermically:

Temperature Major Products Hazards
200–250°C CO, NOₓ, char residuesToxic gas emission, fire risk

Thermal stability data are vital for safe storage and handling .

Comparative Reactivity with Analogues

The compound’s unique structure confers distinct reactivity compared to simpler carbamates:

Feature This Compound Phenylcarbamate Morpholinophenylcarbamate
Hydrolysis Rate Slower (due to steric hindrance)FastModerate
Nucleophilic Activity Enhanced (morpholinoethoxy activation)LowModerate
Oxidation Resistance ModerateHighLow

Structural modifications like the morpholinoethoxy group significantly influence reaction pathways .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
The compound has been investigated for its potential therapeutic effects, particularly in relation to neurotransmitter receptors. Preliminary studies indicate that it may interact with these receptors, suggesting applications in treating neurological disorders or enhancing cognitive functions. The binding affinity of Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride to various biological targets is a focal point of ongoing research, which aims to elucidate its mechanism of action and therapeutic efficacy.

Drug Formulation
As a carbamate derivative, this compound can undergo typical reactions associated with carbamates, including hydrolysis and nucleophilic substitution. These properties make it suitable for further functionalization, allowing researchers to modify its structure for enhanced pharmacological activity or improved solubility in drug formulations.

Biological Interaction Studies

Binding Studies
Research has highlighted the compound's potential to bind to specific receptors and enzymes. These interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics, which inform drug design strategies. The interactions may lead to the development of new therapeutic agents targeting conditions such as inflammation or neurodegenerative diseases .

Case Studies
Several case studies have focused on the compound's role in modulating biological pathways. For instance, studies have shown its potential in downregulating pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . Additionally, its unique structural features allow it to be compared with other similar compounds, providing insights into its distinct pharmacological properties.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using HPLC techniques. A reverse-phase HPLC method has been developed for its separation and quantification, utilizing acetonitrile and water as mobile phases. This method is scalable and suitable for both analytical and preparative purposes, making it valuable for pharmacokinetic studies .

Comparative Analysis Table

Compound Name Structure Features Unique Properties
This compoundCyclohexyl group + morpholinoethoxy substituentPotential binding to neurotransmitter receptors
PhenylcarbamateSimple phenolic structureLacks morpholinoethoxy substitution
MorpholinophenylcarbamateContains morpholine but lacks cyclohexyl groupDifferent solubility and activity due to alkyl substituents
CyclohexylcarbamateBasic cyclohexyl structureNo aromatic or morpholino components

Mechanism of Action

The mechanism of action of cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS RN : 94088-64-9
  • Molecular Formula : C₁₉H₂₈N₂O₄·HCl (C₁₉H₂₉ClN₂O₄)
  • Molecular Weight : 384.90 g/mol
  • LogP : 3.23
  • Key Functional Groups: Cyclohexyl carbamate, morpholinoethoxy-phenyl backbone, hydrochloride salt .

Applications :
Primarily utilized in pharmacokinetic studies and preparative separation of impurities via reversed-phase (RP) HPLC. The method employs a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) .

Structural and Functional Group Analysis

Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate Monohydrochloride
  • Core Structure: Combines a carbamate group (-O-CO-NH-) with a morpholinoethoxy-substituted phenyl ring.
  • Key Features : Moderate lipophilicity (LogP = 3.23) due to the cyclohexyl group and polar morpholine moiety .
Denibulin Hydrochloride (CAS 779356-64-8)
  • Molecular Formula : C₁₈H₁₉N₅O₃S·HCl
  • Molecular Weight : 421.90 g/mol
  • Core Structure: Benzene-sulfanyl-benzimidazole backbone with a carbamate group and an aminopropanoyl substituent.
  • Key Features : Higher molecular weight and structural complexity compared to the target compound. Used as an antitumor agent targeting solid tumors .
2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9)
  • Molecular Formula : C₉H₂₀FO₂P
  • Core Structure: Phosphonofluoridate ester with a 2-ethylhexyl chain.
  • Key Features : Classified under Schedule 1A01 (Chemical Weapons Convention), indicating high toxicity. Structurally distinct from carbamates, with a phosphorus-based functional group .

Physicochemical and Analytical Comparisons

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) LogP Application Analytical Method
This compound 94088-64-9 C₁₉H₂₉ClN₂O₄ 384.90 3.23 Pharmacokinetics, preparative HPLC RP-HPLC (Newcrom R1 column)
Denibulin Hydrochloride 779356-64-8 C₁₈H₁₉N₅O₃S·HCl 421.90 N/A Antitumor (solid tumors) Not specified
2-Ethylhexyl Methylphosphonofluoridate 458-71-9 C₉H₂₀FO₂P 218.22 N/A Regulated chemical (Schedule 1A01) Likely GC-MS or specialized methods

Key Observations :

Lipophilicity: The target compound’s LogP (3.23) suggests better membrane permeability than Denibulin (LogP unlisted) but lower than typical nerve agents like 2-ethylhexyl methylphosphonofluoridate.

Analytical Methods: The target compound uses RP-HPLC with a Newcrom R1 column optimized for polar interactions, while phosphonofluoridates may require gas chromatography or ion-pair chromatography due to volatility or reactivity .

Pharmacological and Industrial Relevance

  • Target Compound : Focused on pharmacokinetic profiling and impurity isolation, indicating roles in drug development .
  • Phosphonofluoridate: Highlights structural diversity in regulated compounds, emphasizing the importance of functional group analysis in safety assessments .

Biological Activity

Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride is a synthetic compound with significant potential in pharmacological applications. Its unique structure allows for various biological interactions, making it a candidate for therapeutic development. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H28N2O4
  • Molecular Weight : Approximately 348.4366 g/mol
  • CAS Number : 94088-64-9
  • Physical Properties :
    • Boiling Point: 469.5ºC at 760 mmHg
    • Flash Point: 237.8ºC
    • LogP: 4.09170

The compound features a cyclohexyl group linked to a phenyl ring, which is further substituted with a morpholinoethoxy group. This configuration contributes to its biological activity by enhancing solubility and receptor binding affinity .

Interaction Studies

Recent studies have shown that this compound has notable binding affinities to various biological targets, particularly neurotransmitter receptors. These interactions suggest potential therapeutic effects, particularly in the modulation of neurological pathways.

Pharmacological Implications

  • Neuropeptide Y Receptor Antagonism :
    • The compound has been investigated for its ability to antagonize neuropeptide Y (NPY) receptors, specifically the Y5 subtype. This action may contribute to appetite regulation, offering a potential approach for obesity treatment .
    • A study indicated that modifications in the cyclohexyl structure could enhance potency and selectivity for these receptors, which are implicated in food intake stimulation.
  • Cyclin-Dependent Kinase Inhibition :
    • Preliminary data suggest that this compound may exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Targeting CDKs has therapeutic implications in cancer treatment .
    • The modulation of CDK activity could lead to reduced cell proliferation in cancerous tissues.

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step reactions that include the formation of the carbamate functional group from corresponding amines and carbonic acid derivatives. High-performance liquid chromatography (HPLC) methods have been developed for its analysis, ensuring purity and concentration assessments during synthesis .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
PhenylcarbamateSimple phenolic structureLacks morpholinoethoxy substitution
MorpholinophenylcarbamateContains morpholine but lacks cyclohexyl groupDifferent alkyl substituents affect solubility and activity
CyclohexylcarbamateBasic cyclohexyl structureDoes not have aromatic or morpholino components

This compound stands out due to its combination of cyclohexyl moiety and morpholinoethoxy substituent, which may confer distinct pharmacological properties compared to simpler derivatives.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds on various cellular models:

  • Obesity Treatment : Research indicates that antagonism of NPY receptors can significantly reduce food intake in animal models, suggesting that compounds like Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate may be effective in obesity management .
  • Cancer Therapy : Inhibition of CDKs by carbamate derivatives has shown promise in preclinical models of cancer, indicating a potential pathway for therapeutic intervention in malignancies characterized by dysregulated cell cycles .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A stepwise synthesis is typically employed. First, the morpholinoethoxy side chain is introduced via nucleophilic substitution between 4-(2-chloroethoxy)phenol and morpholine. Next, carbamate formation is achieved by reacting the phenolic intermediate with cyclohexyl chloroformate. Finally, hydrochloric acid is used to generate the monohydrochloride salt. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C for substitution), and stoichiometric ratios (1.2–1.5 equivalents of chloroformate). Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Yield improvements focus on catalytic bases like triethylamine or DMAP for carbamate coupling.

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer : Stability is assessed via accelerated degradation studies:

  • pH-dependent stability : Incubate the compound in buffers (pH 1–9) at 37°C, sampling at 0, 6, 12, 24, and 48 hours. Analyze degradation products using HPLC-MS (C18 column, acetonitrile/water mobile phase) to identify hydrolysis products (e.g., cyclohexanol, morpholine derivatives).
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Light sensitivity : Expose solid and solution forms to UV-Vis light (ICH Q1B guidelines) and monitor changes via UV spectroscopy and chiral HPLC.

Advanced Research Questions

Q. What experimental approaches resolve contradictions in enzymatic activity data across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., substrate concentration, cofactors). To reconcile

  • Cross-validation : Compare results from fluorometric (e.g., FLIPR) and radiometric (e.g., scintillation proximity) assays under standardized conditions (pH 7.4, 25°C).
  • Inhibitor controls : Use known enzyme inhibitors (e.g., staurosporine for kinases) to confirm target engagement.
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., ionic strength, DMSO concentration).

Q. How can in vivo pharmacokinetic studies be designed to account for interspecies variability?

  • Methodological Answer : Use allometric scaling across rodent (mice/rats) and non-rodent (rabbit) models. Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg), collecting plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Analyze using LC-MS/MS to quantify parent compound and metabolites. Adjust for species-specific metabolic pathways (e.g., cytochrome P450 isoforms) by co-administering inhibitors (e.g., ketoconazole for CYP3A4). Compartmental modeling (e.g., non-linear mixed-effects) accounts for variability in clearance rates.

Q. What computational tools support structure-activity relationship (SAR) studies for this carbamate derivative?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Maestro to predict binding modes to targets (e.g., kinases, GPCRs). Focus on the carbamate group’s hydrogen-bonding potential and the morpholinoethoxy side chain’s conformational flexibility.
  • QSAR modeling : Employ MOE or RDKit to correlate substituent effects (e.g., cyclohexyl bulkiness, morpholine polarity) with activity data. Validate models via leave-one-out cross-validation and external test sets.
  • Molecular dynamics : Simulate ligand-receptor complexes (GROMACS/NAMD) to assess stability over 100-ns trajectories, identifying critical interactions (e.g., π-stacking with phenyl rings).

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